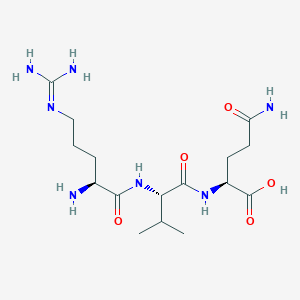

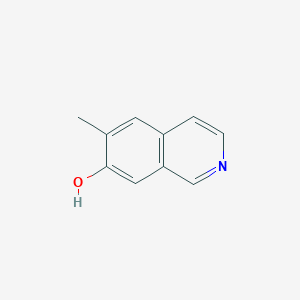

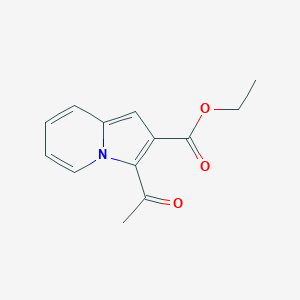

![molecular formula C14H10BrN3 B12518662 N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline CAS No. 819858-07-6](/img/structure/B12518662.png)

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline: is a heterocyclic aromatic compound that features a benzimidazole core fused with a brominated aniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. The benzimidazole ring system is known for its stability and biological activity, making it a valuable scaffold in drug design.

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline typically involves the condensation of o-phenylenediamine with 4-bromoaniline in the presence of an aldehyde. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the benzimidazole ring. Common reagents used in this synthesis include formic acid or trimethyl orthoformate as the aldehyde source .

Industrial Production Methods:

Industrial production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of benzimidazole-2-one derivatives.

Reduction: Reduction of the nitro group (if present) on the aniline moiety can yield the corresponding amine.

Substitution: The bromine atom on the aniline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Benzimidazole-2-one derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry:

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline is used as a building block in the synthesis of more complex molecules. Its stable benzimidazole core makes it an ideal candidate for various organic transformations and cross-coupling reactions .

Biology and Medicine:

The compound exhibits potential antimicrobial and anticancer activities. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains. Additionally, its derivatives are being explored for their anticancer properties, particularly in targeting specific cancer cell lines .

Industry:

In the agrochemical industry, this compound is used in the development of fungicides and herbicides. Its stability and biological activity make it a valuable component in formulations designed to protect crops from pests and diseases .

作用機序

N-[(2H-ベンゾイミダゾール-2-イリデン)メチル]-4-ブロモアニリンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ベンゾイミダゾール環は、天然ヌクレオチドの構造を模倣することができ、DNAやRNAに結合してその機能を阻害することができます。 この相互作用は、細胞プロセスを混乱させ、最終的に細胞死につながることがあります .

6. 類似化合物の比較

類似化合物:

1H-ベンゾイミダゾール: 臭素化アニリン部分を含まない、より単純なアナログ。

2H-インダゾール: 構造は似ていますが、窒素原子が異なる位置にあります。

1H-ベンゾトリアゾール: 環系に窒素原子が追加されています.

独自性:

N-[(2H-ベンゾイミダゾール-2-イリデン)メチル]-4-ブロモアニリンは、臭素化アニリン部分の存在によって独自性があり、その反応性と潜在的な生物活性を高めています。 ベンゾイミダゾールコアと臭素置換基の組み合わせにより、さらなる化学修飾と用途のための汎用性の高い足場が提供されます .

類似化合物との比較

1H-Benzimidazole: A simpler analog without the brominated aniline moiety.

2H-Indazole: Similar in structure but with a nitrogen atom in a different position.

1H-Benzotriazole: Contains an additional nitrogen atom in the ring system.

Uniqueness:

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline is unique due to the presence of the brominated aniline moiety, which enhances its reactivity and potential biological activity. The combination of the benzimidazole core with the bromine substituent provides a versatile scaffold for further chemical modifications and applications .

特性

CAS番号 |

819858-07-6 |

|---|---|

分子式 |

C14H10BrN3 |

分子量 |

300.15 g/mol |

IUPAC名 |

1-(1H-benzimidazol-2-yl)-N-(4-bromophenyl)methanimine |

InChI |

InChI=1S/C14H10BrN3/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18) |

InChIキー |

RSAICUZTXRQNPB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)

![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)

![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)

![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)